Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide

Description

Fundamental Principles of Chromogenic Substrate Technology for Enzyme Assays

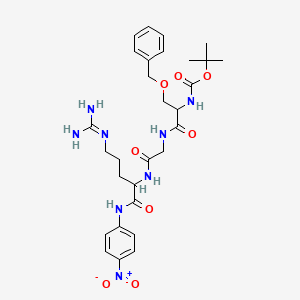

Chromogenic substrate technology is based on the design of a synthetic, colorless molecule that links a specific peptide sequence to a chromogenic reporter group. nih.gov The peptide portion serves as the recognition site, mimicking the amino acid sequence that the target enzyme naturally cleaves in its physiological protein substrate. haemochrom.desigmaaldrich.com The chromogenic moiety, most commonly p-nitroaniline (pNA), is attached to the C-terminus of the peptide via an amide bond. haemochrom.deru.nl

The fundamental principle of the assay is as follows:

Enzyme-Substrate Binding: In the presence of the target enzyme, the chromogenic peptide substrate binds to the enzyme's active site. The specificity of this interaction is dictated by the peptide sequence. haemochrom.desigmaaldrich.com For instance, proteases involved in hemostasis are often serine proteases that preferentially cleave peptide bonds on the C-terminal side of basic amino acids like arginine or lysine (B10760008). diapharma.com

Enzymatic Cleavage: The enzyme catalyzes the hydrolysis of the amide bond between the C-terminal amino acid of the peptide (in this case, Arginine) and the p-nitroaniline molecule. haemochrom.deru.nl

Chromophore Release and Detection: This cleavage releases the p-nitroaniline (pNA). haemochrom.de While the intact substrate is colorless, the free pNA molecule has a distinct yellow color in solution and exhibits a strong absorbance maximum around 405 nm. haemochrom.desigmaaldrich.com

Quantification of Activity: The rate of color development is directly proportional to the enzymatic activity in the sample. sigmaaldrich.comcryopep.com By monitoring the change in absorbance at 405 nm over time using a spectrophotometer, researchers can precisely quantify the enzyme's activity. sigmaaldrich.comcryopep.com

This technology allows for sensitive and continuous monitoring of enzymatic reactions, making it ideal for kinetic studies. sigmaaldrich.com The choice of the N-terminal protecting group, such as the tert-Butoxycarbonyl (Boc) group in Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide, serves to prevent unwanted degradation of the substrate by aminopeptidases, ensuring that the observed cleavage is due to the target endopeptidase. pentapharm.com

Historical Context and Evolution of Synthetic Substrates for Protease Analysis

The study of proteolytic enzymes, or proteases, dates back to the 19th century with the discovery of enzymes like pepsin and trypsin. For many decades, research relied on using large, complex natural protein substrates. However, these assays were often cumbersome and lacked specificity.

A significant breakthrough occurred around the 1970s with the introduction of synthetic, low-molecular-weight substrates. haemochrom.decryopep.com Early efforts led to the development of single amino acid derivatives, such as benzoyl-arginine-p-nitroanilide (Bz-Arg-pNA), to assay enzymes like thrombin. ru.nl This marked a pivotal shift, as the release of p-nitroaniline provided a much simpler and more direct method for measuring enzyme activity compared to previous techniques. ru.nl

The evolution of this technology was driven by the growing understanding of enzyme structure and function. Researchers began to reconstruct the specific amino acid sequences at the cleavage sites of natural protein substrates. haemochrom.de This knowledge allowed for the synthesis of short peptides, typically 3-5 amino acids in length, which offered significantly higher selectivity for their target enzymes compared to the earlier single amino acid derivatives. haemochrom.depentapharm.com This led to the development of a wide array of chromogenic substrates for various enzymes within the coagulation, fibrinolysis, and complement systems. cryopep.com The introduction of automated methods and microtiter plates further expanded the utility of these substrates, making them accessible to most hospital and research laboratories for both diagnostic and research purposes. cryopep.com

Significance of Peptide-Derived Substrates in Enzymology

Peptide-derived substrates, including chromogenic and fluorogenic variants, have become indispensable tools in enzymology for several key reasons. Their primary significance lies in providing a means to measure enzyme activity directly and quantitatively, which is often more informative than simply measuring the enzyme's concentration. haemochrom.de

The key contributions of these substrates to enzymology include:

Enzyme Kinetics: They are fundamental for studying the kinetics of enzyme-catalyzed reactions. By measuring the reaction rate at different substrate concentrations, researchers can determine key kinetic parameters such as the Michaelis constant (K_M) and the catalytic rate constant (k_cat). nih.govsigmaaldrich.com These values provide critical insights into the enzyme's affinity for its substrate and its catalytic efficiency.

Specificity Studies: The availability of a wide range of peptide substrates with varying amino acid sequences allows for detailed characterization of an enzyme's specificity. haemochrom.de By testing which sequences are cleaved most efficiently, researchers can map the substrate preferences of a given protease. This is crucial for understanding the enzyme's biological role and for designing specific inhibitors.

Diagnostic Assays: In clinical settings, chromogenic substrates are used to develop diagnostic tests for various conditions. For example, they are widely used in hematology to measure the activity of factors in the blood coagulation cascade, such as thrombin and Factor Xa, and to monitor anticoagulant therapy. diapharma.comcryopep.com

Drug Discovery and High-Throughput Screening: The simplicity and adaptability of chromogenic assays make them ideal for high-throughput screening (HTS) of potential enzyme inhibitors. Pharmaceutical researchers can rapidly test large libraries of compounds for their ability to block the cleavage of a chromogenic substrate, identifying promising candidates for new drugs.

While these synthetic substrates are highly valuable, it is important to note that they may not always perfectly reflect the enzyme's action on its larger, natural protein substrate. pentapharm.com However, their sensitivity, specificity, and ease of use ensure their continued and vital role in advancing biochemical and medical research. haemochrom.de

Properties

IUPAC Name |

tert-butyl N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylmethoxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N8O8/c1-29(2,3)45-28(41)36-23(18-44-17-19-8-5-4-6-9-19)25(39)33-16-24(38)35-22(10-7-15-32-27(30)31)26(40)34-20-11-13-21(14-12-20)37(42)43/h4-6,8-9,11-14,22-23H,7,10,15-18H2,1-3H3,(H,33,39)(H,34,40)(H,35,38)(H,36,41)(H4,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLVMZUTZYDQNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401294 | |

| Record name | Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77220-80-5 | |

| Record name | Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Design of Boc O Benzyl Ser Gly Arg P Nitroanilide

Strategic Considerations in Peptide Synthesis for Chromogenic Substrates

The creation of chromogenic peptide substrates involves linking a specific peptide sequence to a chromophore, in this case, p-nitroaniline (pNA). nih.gov The peptide sequence (Ser-Gly-Arg) is designed to be recognized and cleaved by a specific serine protease. nih.gov Upon enzymatic cleavage of the amide bond between the C-terminal arginine and the pNA, the free pNA is released, which can be quantified spectrophotometrically. The design strategy must therefore ensure that the synthesis method produces a final product where the peptide sequence is correctly assembled and the pNA is properly conjugated.

Two primary methodologies are employed for the synthesis of peptides like Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis.

The general SPPS cycle for assembling the peptide portion of the target compound would proceed as follows:

Attachment: The C-terminal amino acid, Arginine (Arg), is first attached to the solid support.

Deprotection: The temporary N-alpha protecting group (in this case, Boc) is removed from the attached arginine to expose a free amine.

Coupling: The next protected amino acid in the sequence (Glycine) is activated and coupled to the free amine of the resin-bound arginine.

Washing: Excess reagents and by-products are washed away.

This cycle of deprotection, coupling, and washing is repeated for each amino acid (Serine) until the desired peptide sequence is fully assembled. peptide.com Once the sequence is complete, the peptide is cleaved from the resin, and all permanent side-chain protecting groups are removed. biosynth.com SPPS is advantageous because coupling reactions can be driven to completion by using an excess of the activated amino acid derivative. luxembourg-bio.com

Solution-phase peptide synthesis, a classical method, involves carrying out the reactions in a homogeneous solution. bachem.com While it has been largely superseded by SPPS for smaller-scale laboratory synthesis, it remains valuable for large-scale commercial production. bachem.com In this approach, protected amino acids are coupled sequentially in a suitable solvent. After each coupling step, the resulting peptide must be purified to remove unreacted starting materials and by-products before proceeding to the next step. This purification, often involving crystallization or chromatography, can be time-consuming and may lead to product loss at each stage. However, it allows for the characterization of intermediate peptide fragments, ensuring the quality of the sequence as it is being built.

Incorporation of the p-nitroanilide Chromophore in Peptide Substrate Synthesis

The incorporation of a p-nitroanilide (pNA) group transforms a simple peptide into a chromogenic substrate, which is invaluable for studying protease activity. nih.govbiosynth.com Proteolytic cleavage of the amide bond between the C-terminal amino acid (arginine, in this case) and the pNA group liberates free p-nitroaniline. beilstein-journals.orgnih.gov While the parent peptide-pNA conjugate is nearly colorless, the released p-nitroaniline is yellow and can be quantified spectrophotometrically by measuring its absorbance, typically around 405 nm. nih.govpeptide.co.jp This allows for a continuous and convenient assay to determine the rate of enzyme catalysis. nih.govpeptide.co.jp

Chemical Strategies for C-Terminal p-nitroaniline Attachment

Attaching the p-nitroaniline to the C-terminus of a peptide is synthetically challenging. The primary difficulty stems from the low nucleophilicity of the aromatic amino group in p-nitroaniline, which is further deactivated by the electron-withdrawing nitro group. nih.govnih.govacs.orgnih.gov Consequently, standard peptide coupling methods often result in low yields. maastrichtuniversity.nl To overcome this, several specialized chemical strategies have been developed.

One early approach involved direct acylation using highly reactive coupling agents. Methods utilizing phosphorus compounds, such as phosphorus trichloride (B1173362) or phosphorus pentoxide, were developed to drive the reaction, though these could be harsh and lead to side reactions like racemization. nih.govmaastrichtuniversity.nl

A more common strategy involves a "precursor" approach. Instead of using p-nitroaniline directly, a more nucleophilic aniline (B41778) derivative is used, which is later converted to the nitroanilide. For instance, p-(Boc-amino)aniline can be coupled to the peptide, followed by selective deprotection and oxidation of the resulting free amino group to a nitro group. nih.govmaastrichtuniversity.nl Another method involves derivatizing a solid support resin with 1,4-phenylenediamine, building the peptide chain, cleaving the peptide-p-aminoanilide, and finally oxidizing the amino group to the nitro group using reagents like Oxone®. researchgate.net

More advanced solid-phase methods have also been devised. One innovative technique uses a novel aryl hydrazine (B178648) resin. acs.orgresearchgate.netosti.gov In this method, the peptide is assembled on the hydrazine support. The resulting peptide hydrazide is then mildly oxidized to form a highly reactive acyl diazene (B1210634) intermediate, which efficiently reacts with the weakly nucleophilic p-nitroaniline. acs.orgresearchgate.netosti.gov Another solid-phase strategy uses a p-nitroanilide analog, such as 5-amino-2-nitrobenzoic acid (Anb5,2), which is first coupled to the resin, circumventing the difficult peptide-to-pNA coupling step. nih.govnih.gov

| Strategy | Description | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Direct Acylation | Coupling the peptide's C-terminal carboxyl group directly with p-nitroaniline using strong activating agents (e.g., phosphorus compounds). | Direct, one-step process. | Often low yields, harsh conditions, risk of racemization. | nih.govmaastrichtuniversity.nl |

| Precursor Oxidation | Using a more nucleophilic precursor like p-aminoaniline or p-(Boc-amino)aniline for the coupling, followed by oxidation to the nitro group. | Higher coupling efficiency, compatible with standard peptide synthesis. | Requires an additional oxidation step which may not be compatible with sensitive amino acids (e.g., Met, Cys, Trp). | nih.govmaastrichtuniversity.nlresearchgate.net |

| Aryl Hydrazine Resin | SPPS on a hydrazine linker, followed by oxidation to an acyl diazene intermediate that reacts readily with pNA. | Mild oxidation conditions, high efficiency, compatible with Fmoc chemistry and sensitive residues, low risk of racemization. | Requires specialized resin. | acs.orgresearchgate.netosti.gov |

| Pre-loaded Resin | Using a resin pre-loaded with a pNA analog (e.g., 5-amino-2-nitrobenzoic acid), followed by standard SPPS. | Circumvents the difficult solution-phase or on-resin coupling to pNA. | Requires synthesis of a specialized resin; the resulting chromophore is an analog, not identical to pNA. | nih.govnih.gov |

Challenges and Advancements in Chromophore Conjugation

The synthesis of chromogenic peptide substrates like this compound is fraught with challenges, primarily centered on the conjugation of the p-nitroanilide chromophore. These difficulties have spurred significant advancements in synthetic methodologies.

The foremost challenge is the poor reactivity of p-nitroaniline. nih.govacs.org This low nucleophilicity makes the formation of the C-terminal amide bond inefficient with standard coupling reagents like DCC. maastrichtuniversity.nl A second major challenge is the risk of epimerization (racemization) at the C-terminal amino acid's α-carbon during activation, which can compromise the substrate's biological specificity. nih.govosti.govnih.gov This is particularly problematic in solution-phase synthesis or when using harsh coupling conditions. nih.gov Furthermore, the poor solubility of some peptide-pNA intermediates can complicate purification and handling. nih.gov Finally, certain synthetic routes, especially those involving oxidation, are incompatible with peptides containing sensitive amino acids such as methionine, cysteine, and tryptophan, limiting their general applicability. nih.govmaastrichtuniversity.nl

In response, the field has seen numerous advancements. The development of novel solid-phase supports, such as aryl hydrazine resins or pre-functionalized Wang and Rink Amide resins, has provided more efficient and milder routes for pNA conjugation. nih.govacs.orgresearchgate.net These methods often avoid harsh reagents and minimize purification steps. spirochem.com New coupling reagents and protocols, including the use of phosphorus oxychloride in pyridine (B92270) or the in situ formation of selenocarboxylate intermediates, have been explored to improve yields for N-protected aminoacyl-pNAs. beilstein-journals.orgmaastrichtuniversity.nlresearchgate.net These synthons can then be used in subsequent fragment condensation or stepwise elongation to build the final peptide substrate. beilstein-journals.orgnih.gov Critically, methods that proceed under mild conditions, such as the aryl hydrazine strategy, have been shown to be compatible with sensitive residues and to proceed with little to no detectable racemization of the C-terminal residue. researchgate.netosti.gov

| Challenge | Description | Advancement / Solution | References |

|---|---|---|---|

| Low Nucleophilicity of pNA | The electron-withdrawing nitro group deactivates the aniline's amino group, leading to poor yields with standard coupling methods. | Development of highly reactive intermediates (e.g., acyl diazenes from hydrazine resins) or alternative synthons (e.g., N-protected aminoacyl-pNAs). | beilstein-journals.orgnih.govacs.orgresearchgate.net |

| Racemization | Activation of the C-terminal carboxyl group can lead to oxazolone (B7731731) formation and subsequent loss of stereochemical integrity. | Use of mild activation and coupling conditions; development of SPPS methods that minimize epimerization. | osti.govnih.govnih.gov |

| Incompatibility with Sensitive Residues | Methods involving harsh conditions (e.g., strong acids) or oxidation steps can damage amino acids like Met, Cys, Trp, and Tyr. | Development of mild conjugation strategies, such as the aryl hydrazine method, that are compatible with a wide range of amino acids. | nih.govmaastrichtuniversity.nlosti.gov |

| Poor Solubility | Some protected peptide-pNA intermediates can be difficult to dissolve and purify. | Solid-phase synthesis (SPPS) largely circumvents solubility issues by keeping the growing peptide anchored to an insoluble resin. | spirochem.comnih.gov |

Enzymatic Catalysis and Kinetic Analysis with Boc O Benzyl Ser Gly Arg P Nitroanilide

Application as a Substrate for Serine Proteases

Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide is specifically designed as a chromogenic substrate for serine proteases. These enzymes play crucial roles in numerous physiological and pathological processes. The defining characteristic of serine proteases is the presence of a serine residue in their active site, which acts as a nucleophile during catalysis. mbl.or.kr The cleavage of the peptide bond in the substrate by the enzyme leads to the release of p-nitroaniline, a yellow-colored compound that can be quantified spectrophotometrically.

Characterization of Protease Activity Using this compound

The use of this compound allows for the straightforward characterization of protease activity. The rate of p-nitroaniline release is directly proportional to the enzymatic activity under specific conditions. This principle is widely applied in various experimental settings to determine the presence and quantify the activity of serine proteases in biological samples or purified enzyme preparations. nih.gov The method involves incubating the enzyme with the substrate and measuring the increase in absorbance at a specific wavelength, typically around 405-410 nm, over time. sigmaaldrich.comtaylorandfrancis.com

Specificity Profiling of Arg-Specific Proteases

The tripeptide sequence, Ser-Gly-Arg, of this compound makes it particularly useful for profiling the specificity of Arg-specific proteases. These enzymes preferentially cleave peptide bonds at the carboxyl side of an arginine residue. By using this substrate, researchers can investigate the activity of a range of proteases, including:

Trypsin: A well-characterized digestive serine protease that shows high specificity for cleaving after arginine and lysine (B10760008) residues.

Thrombin: A key enzyme in the blood coagulation cascade that exhibits a strong preference for arginine at the P1 position of its substrates. nih.gov

Factor Xa: Another critical component of the coagulation cascade, which also recognizes and cleaves after arginine residues. nih.govnih.gov

Kallikreins: A group of serine proteases involved in various physiological processes, including blood pressure regulation and inflammation, which often display trypsin-like specificity. nih.gov

Gingipains: A class of proteases produced by the bacterium Porphyromonas gingivalis, implicated in periodontal disease, which includes arginine-specific variants.

Matriptase: A cell surface serine protease involved in epithelial tissue homeostasis and cancer progression.

Urokinase (uPA): A plasminogen activator that, like tissue plasminogen activator (tPA), has a high specificity for cleavage after P1 Arginine. nih.gov

The differential rates of hydrolysis of this compound by these various proteases can provide insights into their substrate preferences and relative activities.

Quantitative Measurement of Enzyme Activity via p-nitroaniline Release

The enzymatic cleavage of this compound results in the liberation of the chromophore p-nitroaniline (pNA). This molecule absorbs light maximally at a wavelength of approximately 405-410 nm. sigmaaldrich.comtaylorandfrancis.com The concentration of the released pNA can be determined by measuring the absorbance of the solution at this wavelength using a spectrophotometer. This allows for a continuous and quantitative assay of enzyme activity. sigmaaldrich.com The rate of the reaction, and thus the enzyme's activity, is calculated from the rate of increase in absorbance over time. This method is highly sensitive and allows for the detection of low levels of protease activity. researchgate.net

Enzyme Kinetics Studies with this compound

This compound is an effective tool for conducting detailed enzyme kinetics studies. nih.gov These studies provide valuable information about the catalytic mechanism of an enzyme and its interaction with the substrate.

Determination of Michaelis-Menten Parameters (K_m, k_cat)

The relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km) is described by the Michaelis-Menten equation. graphpad.com By measuring the initial reaction rates at various concentrations of this compound, a Michaelis-Menten plot can be generated.

From this plot, the key kinetic parameters can be determined:

K_m (Michaelis constant): This represents the substrate concentration at which the reaction rate is half of Vmax. graphpad.com It is an inverse measure of the affinity of the enzyme for its substrate; a lower K_m value indicates a higher affinity.

k_cat (turnover number): This is the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is calculated from the Vmax and the enzyme concentration ([E]) using the formula: k_cat = Vmax / [E]. researchgate.net

Below is an example of a data table that could be generated from such an experiment:

| Substrate Concentration (µM) | Initial Velocity (µM/min) |

|---|---|

| 10 | 0.5 |

| 20 | 0.9 |

| 40 | 1.5 |

| 80 | 2.2 |

| 160 | 3.0 |

| 320 | 3.5 |

Analysis of Substrate Selectivity and Catalytic Efficiency (k_cat/K_m ratios)

The ratio of k_cat to K_m (k_cat/K_m) is a measure of the enzyme's catalytic efficiency. taylorandfrancis.com It reflects how efficiently an enzyme can convert a substrate into a product at low substrate concentrations. This parameter is particularly useful for comparing the selectivity of an enzyme for different substrates. A higher k_cat/K_m value indicates a greater preference of the enzyme for that particular substrate.

By determining the k_cat/K_m ratio for the hydrolysis of this compound by different proteases, their relative substrate selectivities can be quantitatively compared.

The following table illustrates how catalytic efficiency can be compared across different enzymes using this substrate.

| Enzyme | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

|---|---|---|---|

| Trypsin | 50 | 100 | 2.0 x 10⁶ |

| Thrombin | 15 | 50 | 3.3 x 10⁶ |

| Factor Xa | 25 | 75 | 3.0 x 10⁶ |

Investigating Enzyme-Substrate Interactions

The interaction between an enzyme and its substrate is a highly specific process governed by the complementary shapes and chemical properties of the enzyme's active site and the substrate molecule. The use of synthetic substrates like this compound allows researchers to probe these interactions and elucidate the factors that determine the rate and specificity of catalysis.

One notable study involving this substrate characterized a novel membrane-bound serine protease with thrombin-like activity from rat submaxillary gland mitochondria. nih.govnih.gov The researchers utilized a panel of synthetic p-nitroanilide substrates to determine the enzyme's specificity and kinetic profile.

Below is a data table summarizing the kinetic constants for the hydrolysis of different synthetic substrates by the purified membrane protease, highlighting the performance of this compound in this specific enzymatic assay.

| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (s⁻¹·M⁻¹) x 10⁴ |

|---|---|---|---|

| N-t-Boc-O-Bz-Ser-Gly-Arg-pNA | 142 | 2.85 | 2.00 |

| N-Bz-Phe-Val-Arg-pNA | 24.5 | 1.0 | 40.72 |

| N-t-Boc-Val-Gly-Arg-pNA | 166 | 0.9 | 0.54 |

| N-Tosyl-Gly-Pro-Arg-pNA | 250 | 0.54 | 0.21 |

| N-Benzoyl-L-Arg-pNA | 500 | 0.14 | 0.02 |

This data demonstrates that while the affinity (as inversely indicated by Km) for Boc-O-benzyl-Ser-Gly-Arg-pNA is lower than for some other substrates, its rate of catalytic turnover is significantly higher. This suggests that the structural features of the P2 (Gly) and P3 (O-benzyl-Ser) residues, along with the N-terminal Boc group, play a crucial role in positioning the scissile bond for efficient hydrolysis once the substrate is accommodated within the active site.

The specificity of a protease is determined by the interactions between the amino acid residues of the substrate (designated P1, P2, P3, etc., starting from the cleavage site and moving toward the N-terminus) and the corresponding binding pockets of the enzyme (designated S1, S2, S3, etc.). nih.govnih.gov this compound is designed to probe trypsin-like proteases, which exhibit a strong preference for a basic residue (Arginine or Lysine) at the P1 position. nih.gov

P1-S1 Interaction: The arginine residue at the P1 position of the substrate is the primary determinant of specificity for trypsin-like enzymes. The positively charged guanidinium (B1211019) group of arginine fits into the deep S1 pocket of these proteases, which typically contains a negatively charged aspartic acid residue at its base (e.g., Asp189 in trypsin). youtube.comyoutube.com This electrostatic interaction is the most critical factor for substrate binding and anchoring the peptide in the correct orientation for cleavage.

P2-S2 Interaction: The glycine (B1666218) residue at the P2 position is small and lacks a side chain, providing conformational flexibility. This can be advantageous for binding to enzymes with smaller or less defined S2 subsites. The S2 subsite of many serine proteases is often a shallow, hydrophobic cleft. While some proteases have a preference for bulky, hydrophobic residues at P2, the presence of glycine in this substrate makes it a useful tool for enzymes that can accommodate or prefer small residues at this position. For example, Factor Xa, another trypsin-like protease, shows a preference for glycine at the P2 position. nih.gov

The Limulus clotting enzyme, a trypsin-type serine protease, has also been shown to hydrolyze substrates with the general structure Boc-X-Gly-Arg-pNA, indicating that the Gly-Arg motif at P2-P1 is a key recognition element for this enzyme system as well. nih.gov

The three-dimensional structure of a protease's active site dictates its substrate specificity. The size, shape, and chemical environment of the S1, S2, and S3 subsites are the primary structural determinants that govern the selection of P1, P2, and P3 residues. nih.govnih.gov

The S1 Pocket: For trypsin-like proteases that cleave this compound, the defining structural feature is the S1 specificity pocket. youtube.com As mentioned, the presence of an aspartate residue deep within this pocket creates a strong electrostatic attraction for the positively charged P1 arginine of the substrate. The depth and width of this pocket ensure that only long, basic side chains can be productively accommodated.

The S2 Subsite: The structure of the S2 subsite is more variable among serine proteases. In enzymes like thrombin, the S2 pocket is a well-defined hydrophobic cleft that favors residues like proline. In contrast, enzymes like Factor Xa have a preference for small residues like glycine at P2. nih.gov The ability of the thrombin-like mitochondrial protease to efficiently turn over Boc-O-benzyl-Ser-Gly-Arg-pNA suggests its S2 subsite can readily accommodate the small glycine residue.

Methodological Considerations and Assay Development

Spectrophotometric Detection Techniques for p-nitroaniline Release

The fundamental principle behind assays using substrates like Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide lies in the distinct spectral properties of the intact substrate versus the released product, p-nitroaniline. The enzymatic hydrolysis of the peptide-pNA amide bond liberates free p-nitroaniline, a yellow chromophore. google.comnih.gov This release causes a measurable increase in absorbance at a specific wavelength, which is directly proportional to the enzyme's activity. taylorandfrancis.com

The intact p-nitroanilide substrate has an absorbance maximum at a lower wavelength, approximately 316 nm, while the liberated p-nitroaniline product absorbs maximally at a higher wavelength. oup.comru.nl Measurements of enzymatic activity are typically performed by monitoring the increase in absorbance at or near 405 nm or 410 nm. sigmaaldrich.comtaylorandfrancis.comendotell.ch This wavelength is chosen to maximize the signal from the product while minimizing interference from the remaining unhydrolyzed substrate. sigmaaldrich.com The rate of change in absorbance per minute (ΔA/min) is used to calculate the enzymatic activity. endotell.ch

The sensitivity of this detection method is well-established. Given that p-nitroaniline has a molar extinction coefficient (ε) of 8,800 M⁻¹cm⁻¹ at 410 nm, even nanomolar concentrations of enzyme and micromolar concentrations of substrate can produce a detectable change in absorbance. nih.gov This allows for the kinetic analysis of protease activity under various conditions. nih.gov

Table 1: Spectrophotometric Parameters for p-Nitroanilide-Based Assays

| Analyte | Typical Absorbance Maximum | Wavelength for Kinetic Measurement | Molar Extinction Coefficient (ε) |

|---|---|---|---|

| Peptide-p-nitroanilide Substrate | ~316 nm oup.comru.nl | - | Not typically used for activity calculation |

| Released p-nitroaniline (pNA) | ~381 nm oup.com | 405-410 nm sigmaaldrich.comendotell.ch | 8,800 M⁻¹cm⁻¹ at 410 nm sigmaaldrich.comnih.gov |

Assay Optimization and Control Strategies for Proteolytic Activity

To ensure accurate and reproducible measurements of proteolytic activity using this compound, careful optimization of assay conditions and the implementation of appropriate controls are essential. The goal is to establish conditions where the initial rate of p-nitroaniline release is linear and directly proportional to the enzyme concentration. endotell.ch

Assay Optimization: Key parameters that require optimization include pH, temperature, and substrate concentration.

pH and Temperature: Proteolytic enzymes exhibit optimal activity within specific ranges of pH and temperature. These must be determined empirically for the enzyme under investigation. For instance, many assays are performed at a pH of 8.4 and a temperature of 37°C. endotell.ch

Substrate Concentration: The concentration of the chromogenic substrate should be carefully chosen. For kinetic studies aiming to determine parameters like the Michaelis-Menten constant (Km) and Vmax, a range of substrate concentrations is used. For routine activity measurements, the substrate concentration is often set at or above the Km value to ensure the reaction rate is not limited by substrate availability.

Enzyme Concentration: The enzyme or sample containing the enzyme should be diluted to ensure the proteolytic activity falls within the linear range of the assay. endotell.ch This prevents rapid substrate depletion and ensures the measured rate is proportional to the amount of enzyme.

Control Strategies: A well-designed protease assay includes several controls to validate the results.

Blank/Negative Control: A reaction mixture containing the buffer and substrate but no enzyme is crucial. This control accounts for any non-enzymatic, spontaneous hydrolysis of the substrate, and its absorbance reading is subtracted from all other readings.

Positive Control: A known, purified protease that is active on the substrate can be used as a positive control to confirm that the assay components are working correctly.

Inhibitor Controls: The use of specific protease inhibitors can confirm the identity of the enzyme responsible for the activity. For example, if a serine protease is being assayed, the addition of a known serine protease inhibitor should significantly reduce or eliminate the cleavage of this compound.

Table 2: Key Parameters and Controls for Protease Assay Optimization

| Parameter/Control | Purpose | Typical Considerations |

|---|---|---|

| pH | Ensure optimal enzyme function. | Test a range of buffer pH values to find the optimum for the specific protease. |

| Temperature | Maintain consistent and optimal reaction rate. | Assays are often thermostated, commonly at 37°C. endotell.ch |

| Substrate Concentration | Avoid rate-limitation by substrate availability. | Use concentrations around the determined Km value. |

| Enzyme Dilution | Ensure the reaction rate is in the linear detection range. | Perform serial dilutions of the sample. endotell.ch |

| Negative Control | Measure non-enzymatic substrate hydrolysis. | Contains all reagents except the enzyme source. |

| Positive Control | Verify assay reagents and conditions. | A known active enzyme is used. |

| Inhibitor Control | Confirm the specificity of the enzymatic activity. | Use a class-specific inhibitor for the expected protease. |

High-Throughput Screening Applications Utilizing Chromogenic Substrates

The simplicity, cost-effectiveness, and reliability of chromogenic substrate assays make them highly suitable for high-throughput screening (HTS). nih.gov HTS involves the rapid, automated testing of large numbers of compounds, often to identify potential enzyme inhibitors in drug discovery. youtube.com The use of chromogenic substrates like this compound is a well-established method in HTS for profiling protease specificity and identifying inhibitors. nih.gov

In an HTS context, the assay is miniaturized and performed in multi-well microplates (e.g., 96- or 384-well plates). nih.gov Robotic systems handle the precise dispensing of reagents, including the enzyme, the chromogenic substrate, and the library of test compounds, into the wells. youtube.com After an incubation period, a microplate spectrophotometer reads the absorbance in each well at 405 nm.

A reduction in the colorimetric signal in a particular well, compared to a control well without an inhibitor, indicates that the test compound has inhibited the protease's activity. This allows for the rapid identification of "hits" from a large chemical library. youtube.com These initial hits can then be subjected to further, more detailed secondary screening and characterization. nih.gov The straightforward nature of this absorbance-based readout is a significant advantage, eliminating the need for complex separation or detection steps. nih.gov

Table 3: Typical Workflow for HTS Using a Chromogenic Substrate

| Step | Action | Purpose |

|---|---|---|

| 1. Plate Preparation | Robotic liquid handlers dispense the test compounds, controls, and enzyme into microplate wells. | To prepare the screening assay with potential inhibitors. |

| 2. Pre-incubation | The plate is incubated for a short period. | To allow test compounds to interact with the target enzyme. |

| 3. Reaction Initiation | The chromogenic substrate (e.g., this compound) is added to all wells. | To start the enzymatic reaction simultaneously in all wells. |

| 4. Incubation | The plate is incubated at a controlled temperature (e.g., 37°C). | To allow the enzymatic reaction to proceed and color to develop. |

| 5. Detection | A microplate reader measures the absorbance at 405-410 nm in each well. | To quantify the amount of p-nitroaniline released, which reflects enzyme activity. |

| 6. Data Analysis | Absorbance values are processed to calculate the percent inhibition for each compound. | To identify "hits" (compounds that significantly reduce enzyme activity). youtube.com |

Role in Advanced Biochemical Research and Discovery

Elucidation of Proteolytic Pathways and Mechanisms

Chromogenic substrates like Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide are fundamental to mapping complex biological processes governed by proteases. The specificity of the peptide sequence is key to identifying and characterizing the activity of individual enzymes within a larger cascade.

The Ser-Gly-Arg sequence has been identified as a recognition motif for proteases involved in critical physiological pathways, including blood coagulation and fibrinolysis. diapharma.comnih.gov Research has shown that a fluorogenic analogue, Boc-Ser-Gly-Arg-MCA, is a specific substrate for Factor Xa, a critical enzyme in the coagulation cascade. nih.gov This suggests that this compound functions as a valuable reagent for studying the kinetics and regulation of Factor Xa, thereby helping to elucidate the mechanisms that control blood clotting.

Furthermore, the specific peptide sequence is also recognized by enzymes outside of the human coagulation system. A study on the hemocyte lysate of the horseshoe crab (Tachypleus tridentatus) identified Boc-Ser(O-Bz)-Gly-Arg-pNA as a substrate for the clotting enzyme involved in its innate immune response to bacterial endotoxins. karger.com The enzyme demonstrated a high degree of specificity for peptide substrates with a C-terminal Gly-Arg sequence. karger.com This application underscores the utility of this substrate in comparative biochemistry and in understanding evolutionarily conserved defense mechanisms. The ability to quantify the activity of these enzymes helps researchers understand their function, regulation, and role in both health and disease.

Design and Evaluation of Protease Modulators and Inhibitors

The development of new therapeutic agents often targets the modulation of enzyme activity. This compound serves as a standard reagent in high-throughput screening (HTS) assays designed to identify and characterize protease inhibitors. ashpublications.orgnih.gov In such assays, the substrate is used to measure the baseline activity of a target protease. When a potential inhibitor is introduced, a reduction in the rate of p-nitroanilide release indicates successful inhibition.

The peptide sequence of the substrate itself often forms the basis for designing new inhibitors. For example, peptides containing the D-Ser-Gly-Arg sequence have been synthesized and evaluated as potential inhibitors of urokinase, a serine protease involved in fibrinolysis and tumor metastasis. tandfonline.comnih.gov Researchers have systematically modified this core sequence to develop compounds with improved potency and selectivity. This strategy highlights a rational design approach where the substrate's structure directly informs the development of a therapeutic candidate.

The table below presents inhibition data for tripeptide inhibitors based on the Ser-Gly-Arg sequence, demonstrating their activity against various serine proteases. This data illustrates how the core peptide sequence found in the substrate is used as a scaffold for developing targeted protease modulators.

| Inhibitor Compound | Target Enzyme | Inhibition Constant (K_i) |

| PhCH₂SO₂-d-Ser-Gly-Arg-OH | Urokinase | 5.4 µM |

| H-d-Ser-NVal-Arg-OH | Urokinase | 0.85 µM |

| H-d-Ser-Phg-Arg-OH | Plasmin | 5.7 µM |

| H-d-Ser-Chg-Arg-OH | Thrombin | 5.02 µM |

| Methyl-SO₂-d-Ser-Ala-Arg-OH | Trypsin | 4 µM |

| Data sourced from studies on related peptide inhibitors. tandfonline.comnih.gov |

Development of Research Probes for Enzyme Characterization

Beyond its use in established assays, this compound is a research probe for discovering and characterizing new proteases. Its specific peptide sequence and reliable chromogenic reporter group allow researchers to screen biological samples for enzymes with trypsin-like specificity, which typically cleave after basic amino acid residues like arginine. tandfonline.com

The kinetic parameters of enzyme hydrolysis, such as the Michaelis constant (K_m) and catalytic rate (k_cat), can be precisely determined using this substrate. These values are essential for understanding an enzyme's efficiency and substrate preference. For instance, studies on various p-nitroanilide substrates have been crucial for mapping the active sites of proteases and understanding how different amino acids at each position (P1, P2, P3, etc.) contribute to binding and catalysis. nih.gov

Research into a range of synthetic substrates has revealed the specificity of various proteases for sequences ending in arginine. The table below, derived from studies on analogous substrates, shows how different proteases selectively hydrolyze peptides with a C-terminal arginine, highlighting the utility of such probes in distinguishing between closely related enzymes.

| Substrate | Target Enzyme(s) | Relative Activity/Specificity |

| Boc-Ser-Gly-Arg-MCA | Factor Xa | Specific substrate |

| Glutaryl-Gly-Arg-MCA | Urokinase | Specific substrate |

| Boc-Val-Pro-Arg-MCA | α-Thrombin | Specific substrate |

| H-D-Val-Leu-Lys-pNA | Plasmin | Relatively specific substrate |

| Boc-Val-Leu-Gly-Arg-pNA | Horseshoe Crab Clotting Enzyme | High susceptibility to hydrolysis |

| Data compiled from studies on chromogenic and fluorogenic substrates. nih.govkarger.com |

This ability to profile enzyme activity and specificity makes this compound and related compounds indispensable tools for fundamental enzymology and the development of new diagnostic and therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the primary applications of Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide in enzymatic assays?

- Methodological Answer : This compound is commonly used as a chromogenic substrate for serine proteases (e.g., thrombin, trypsin). The release of p-nitroaniline (detected via absorbance at 405–410 nm) quantifies enzymatic activity. For example, in thrombin assays, cleavage at the Arg-p-nitroanilide bond generates a measurable signal proportional to enzyme concentration .

- Key Variables : pH (optimal range: 7.0–8.0), temperature (e.g., 37°C), and substrate concentration (ensure Michaelis-Menten kinetics). Validate with positive controls like N-Benzoyl-Phe-Val-Arg-p-nitroanilide .

Q. What standard protocols are recommended for synthesizing this compound?

- Methodological Answer :

- Solid-Phase Synthesis : Use Fmoc/t-Bu chemistry. Protect Ser with O-benzyl and Arg with Boc groups. Couple sequentially using HBTU/HOBt activation.

- Cleavage/Deprotection : Treat with TFA/water/TIS (95:2.5:2.5) to remove Boc and O-benzyl groups.

- Purification : Apply reverse-phase HPLC (C18 column, gradient: 10–90% acetonitrile in 0.1% TFA) .

- Quality Control : Confirm purity (>95%) via analytical HPLC and characterize by LC-MS.

Advanced Research Questions

Q. How can researchers resolve kinetic discrepancies when using this compound across experimental setups?

- Methodological Answer :

- Control Variables : Standardize buffer composition (e.g., 50 mM Tris-HCl, pH 7.5), ionic strength, and enzyme source (recombinant vs. tissue-extracted).

- Data Normalization : Express activity as kcat/KM to account for substrate concentration variability.

- Troubleshooting : If absorbance baselines drift, pre-incubate substrate with buffer to rule out auto-hydrolysis .

Q. What strategies optimize the stability of this compound in aqueous buffers?

- Methodological Answer :

- Storage : Lyophilize and store at –20°C. Reconstitute in DMSO (10 mM stock) to minimize hydrolysis.

- Buffer Additives : Include 1 mM CaCl2 or 0.01% BSA to stabilize proteases without interfering with the assay.

- Stability Testing : Monitor degradation via HPLC over 24 hours at 25°C; <5% degradation is acceptable .

Q. How can specificity of this compound for target proteases be validated against homologous enzymes?

- Methodological Answer :

- Competitive Inhibition : Co-incubate with irreversible inhibitors (e.g., PMSF for serine proteases) and compare residual activity.

- Structural Analogs : Test cross-reactivity with substrates lacking the O-benzyl-Ser or Boc-Arg motifs.

- Kinetic Profiling : Compare KM values with homologous enzymes (e.g., trypsin vs. thrombin) .

Data Contradiction Analysis

Q. Why might this compound exhibit variable cleavage rates in cell lysates versus purified enzyme systems?

- Methodological Answer :

- Interfering Factors : Lysates contain endogenous inhibitors (e.g., α2-macroglobulin) or competing substrates. Pre-clear lysates with affinity columns or use protease cocktails.

- Matrix Effects : Dilute lysates to reduce viscosity and nonspecific binding. Validate with spiked recovery experiments .

Synthesis and Characterization Challenges

Q. How can low yields during this compound synthesis be addressed?

- Methodological Answer :

- Coupling Efficiency : Use double couplings for sterically hindered residues (e.g., O-benzyl-Ser). Monitor by Kaiser test.

- Deprotection Optimization : Extend TFA treatment for stubborn Boc groups but avoid overexposure to prevent Arg side-chain degradation.

- Purification : Switch to ion-exchange chromatography if HPLC fails to resolve byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.